molecular formula C44H42N4O7 B11829420 Fmoc-Ala-Ala-Asn(Trt)-OH

Fmoc-Ala-Ala-Asn(Trt)-OH

Cat. No.: B11829420
M. Wt: 738.8 g/mol
InChI Key: PMEYZYXHXRXGHF-HXUMPODJSA-N
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Description

Fmoc-Ala-Ala-Asn(Trt)-OH is a synthetic peptide compound commonly used in the field of bioconjugation and peptide synthesis. The compound consists of three amino acids: alanine, alanine, and asparagine, with the asparagine residue protected by a trityl group (Trt) and the N-terminal protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often utilized as a building block in the synthesis of more complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (Fmoc-Ala) to a solid resin. Subsequent amino acids (Ala and Asn(Trt)) are added sequentially through a series of coupling and deprotection steps. The Fmoc group is removed using a base such as piperidine, while the trityl group is removed using an acid such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-Ala-Asn(Trt)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Trt protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Substitution Reactions: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal; TFA for Trt removal.

    Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt).

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The primary products formed from these reactions are extended peptides or modified peptides with specific functional groups introduced through substitution reactions.

Scientific Research Applications

Chemistry

Fmoc-Ala-Ala-Asn(Trt)-OH is widely used in peptide synthesis as a building block for creating longer peptide chains. It is also employed in the development of peptide-based drugs and biomaterials.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It serves as a model peptide for understanding the structure and function of proteins.

Medicine

This compound is utilized in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines. It is also used in drug delivery systems, such as antibody-drug conjugates (ADCs).

Industry

In the industrial sector, this compound is used in the production of bioconjugates, biosensors, and diagnostic tools. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-Ala-Ala-Asn(Trt)-OH depends on its specific application. In peptide synthesis, it acts as a building block, facilitating the formation of peptide bonds. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trityl and Fmoc protecting groups help to prevent unwanted side reactions during synthesis and can be selectively removed under specific conditions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ala-Ala-Gly(Trt)-OH: Similar structure but with glycine instead of asparagine.

    Fmoc-Ala-Ala-Ser(Trt)-OH: Similar structure but with serine instead of asparagine.

    Fmoc-Ala-Ala-Thr(Trt)-OH: Similar structure but with threonine instead of asparagine.

Uniqueness

Fmoc-Ala-Ala-Asn(Trt)-OH is unique due to the presence of the asparagine residue, which introduces a polar side chain capable of forming hydrogen bonds. This property can influence the overall structure and function of the resulting peptides, making it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C44H42N4O7

Molecular Weight

738.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid

InChI

InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38-/m0/s1

InChI Key

PMEYZYXHXRXGHF-HXUMPODJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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